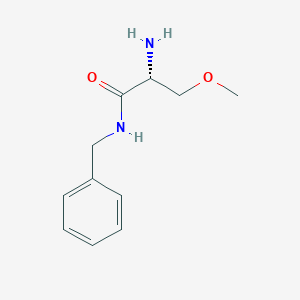

(R)-Amino-N-benzyl-3-methoxypropionamide

Descripción

Stereochemical Significance within Chiral Amino Acid Derivative Chemistry

The defining characteristic of (R)-2-amino-N-benzyl-3-methoxypropanamide is its chirality. The "(R)" designation specifies the absolute configuration of the stereocenter at the alpha-carbon, which is crucial for its biological interactions. In the realm of drug discovery, the three-dimensional arrangement of a molecule is paramount, as biological targets such as enzymes and receptors are themselves chiral. mdpi.com The specific spatial orientation of functional groups in a single enantiomer often dictates the efficacy and safety of a drug. nih.gov

This compound is classified as a non-natural or unusual amino acid derivative. nih.gov Unlike the common proteinogenic amino acids, its structure has been synthetically designed. The introduction of unnatural amino acids is a powerful strategy in medicinal chemistry to enhance the properties of drug candidates, such as improving stability, increasing selectivity, and optimizing bioactivity. google.com The (R)-enantiomer of 2-amino-N-benzyl-3-methoxypropanamide is the specific stereoisomer required for its primary application, highlighting the high degree of stereoselectivity often demanded in pharmaceutical synthesis. google.com The synthesis of such enantiomerically pure compounds often relies on methods like asymmetric synthesis or the use of a chiral pool of starting materials. nih.gov

The molecular structure combines a rigid N-benzyl group with a flexible methoxypropyl side chain, anchored to a chiral core. This combination of features provides a unique three-dimensional scaffold that is instrumental in its synthetic applications.

| Property | Data |

| IUPAC Name | (2R)-2-amino-N-benzyl-3-methoxypropanamide |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

| CAS Number | 196601-69-1 |

| Synonyms | N-Desacetyl Lacosamide (B1674222), N-benzyl-O-methyl-D-serinamide |

Role as a Key Intermediate and Structural Motif in Medicinal Chemistry Investigations

The principal and most well-documented role of (R)-2-amino-N-benzyl-3-methoxypropanamide in medicinal chemistry is its function as a key intermediate in the synthesis of the anticonvulsant drug, Lacosamide. researchgate.net Lacosamide, known chemically as (R)-2-acetamido-N-benzyl-3-methoxypropanamide, is used for the treatment of partial-onset seizures. nih.govmdpi.com

The synthesis of Lacosamide involves the acetylation of the primary amine group of (R)-2-amino-N-benzyl-3-methoxypropanamide. google.com This transformation converts the chiral intermediate into the final active pharmaceutical ingredient (API). The stereochemical integrity of the (R)-center is maintained throughout this process and is essential for the therapeutic activity of Lacosamide. The drug's mechanism of action is believed to involve the selective enhancement of slow inactivation of voltage-gated sodium channels, and this interaction is stereospecific. nih.gov

Due to its direct relationship with the API, (R)-2-amino-N-benzyl-3-methoxypropanamide is also recognized as a significant impurity and metabolite of Lacosamide. nih.govchemicalbook.com Its presence in the final drug product is carefully monitored to ensure purity and safety. google.com Pharmaceutical suppliers offer this compound as a reference standard for analytical method development and quality control applications in the commercial production of Lacosamide. google.com

While its application as a precursor to Lacosamide is its most prominent role, the N-benzyl propanamide scaffold is of interest in medicinal chemistry for the development of other neurologically active agents. For instance, research into broad-spectrum anticonvulsants has explored similar structures, such as N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, which shares the N-benzylpropanamide core. nih.gov This suggests the potential of this structural motif to be adapted for other therapeutic targets within the central nervous system. However, the primary focus of research involving (R)-2-amino-N-benzyl-3-methoxypropanamide itself remains overwhelmingly centered on its role in the synthesis and analysis of Lacosamide.

| Related Compound | Application/Role |

| Lacosamide | Anticonvulsant Drug (API) |

| (S)-2-amino-N-benzyl-3-methoxypropanamide | Enantiomeric impurity |

| N-Methyl Lacosamide | Related impurity/derivative |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-amino-N-benzyl-3-methoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLANNRKFDHEKD-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(=O)NCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](C(=O)NCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435655 | |

| Record name | N-Benzyl-O-methyl-D-serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196601-69-1 | |

| Record name | (R)-2-Amino-N-benzyl-3-methoxypropionamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196601-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-Amino-3-methoxy-N-(phenylmethyl)propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196601691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-O-methyl-D-serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-AMINO-3-METHOXY-N-(PHENYLMETHYL)PROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R88M5U8KUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Synthetic Methodologies and Chemical Transformations Involving R 2 Amino N Benzyl 3 Methoxypropanamide

Enantioselective Synthesis Pathways for (R)-2-amino-N-benzyl-3-methoxypropanamide

The production of enantiomerically pure (R)-2-amino-N-benzyl-3-methoxypropanamide is critical for its use in stereospecific pharmaceuticals. Various strategies have been developed to achieve high chiral purity.

Asymmetric Synthesis Routes Utilizing Chiral Precursors

A primary strategy for obtaining the desired (R)-enantiomer involves the use of chiral precursors, most notably D-serine. google.com D-serine, a naturally occurring amino acid, provides a readily available source of the required stereochemistry at the alpha-carbon.

One common pathway begins with the protection of the amino group of D-serine, for instance, with a benzyloxycarbonyl (Cbz) group. This is followed by O-methylation of the hydroxyl group using a methylating agent like methyl iodide in the presence of a base such as silver oxide. The resulting N-protected, O-methylated D-serine derivative is then coupled with benzylamine (B48309) to form the corresponding amide. A final deprotection step, typically hydrogenation using a palladium on carbon catalyst, removes the Cbz group to yield (R)-2-amino-N-benzyl-3-methoxypropanamide. google.com

An alternative route involves first reacting D-serine methyl ester with benzylamine to form (2R)-2-amino-N-benzyl-3-hydroxypropanamide. google.com The amino group of this intermediate can then be protected, for example with a di-tert-butyl dicarbonate (B1257347) (Boc) group, followed by methylation of the hydroxyl group. Subsequent deprotection of the Boc group with an acid yields the final product. google.com These multi-step sequences leverage the inherent chirality of D-serine to direct the synthesis towards the desired (R)-isomer. google.com

Table 1: Key Steps in Asymmetric Synthesis from D-Serine

| Step | Reaction | Reagents | Intermediate Formed |

|---|---|---|---|

| Route A | |||

| 1 | N-protection | Benzyloxycarbonyl chloride | N-Benzyloxycarbonyl-D-serine google.com |

| 2 | O-methylation | Methyl iodide, Silver oxide | (2R)-methyl 2-(benzyloxycarbonylamino)-3-methoxypropanoate google.com |

| 3 | Amidation | Benzylamine | (2R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate google.com |

| 4 | N-deprotection | H₂, Pd/C | (R)-2-amino-N-benzyl-3-methoxypropanamide google.com |

| Route B | |||

| 1 | Amidation | D-serine methyl ester, Benzylamine | (2R)-2-amino-N-benzyl-3-hydroxypropanamide google.com |

| 2 | N-protection | Di-tert-butyl dicarbonate | Protected (2R)-2-amino-N-benzyl-3-hydroxypropanamide google.com |

| 3 | O-methylation | Methylating agent | Protected (R)-2-amino-N-benzyl-3-methoxypropanamide google.com |

Application of Chemoenzymatic and Enzymatic Resolution Techniques

Chemoenzymatic methods provide an alternative to relying solely on chiral precursors. These techniques often start with a racemic mixture and use an enzyme's stereoselectivity to separate the desired enantiomer.

One reported process involves the resolution of racemic 2-acetamido-N-benzyl-3-methoxypropanamide using the enzyme Novozyme 435. jocpr.com This enzymatic process selectively acts on one enantiomer, allowing for the separation and isolation of the desired (R)-enantiomer. jocpr.com Another approach involves the resolution of racemic N-benzyl-2-amino-3-methoxypropionamide itself. This can be achieved through classical chemical resolution by forming diastereomeric salts with a chiral acid. For example, using (D)-(+)-ditoluoyl tartaric acid allows for the precipitation of the D-(+)-ditoluoyl tartrate salt of the (R)-amine. google.com This salt is then isolated and treated with a base, such as aqueous ammonia, to liberate the enantiomerically pure (R)-2-amino-N-benzyl-3-methoxypropanamide. google.com

Development and Optimization of Multi-Step Synthetic Sequences

Significant research has focused on developing efficient and scalable multi-step syntheses for (R)-2-amino-N-benzyl-3-methoxypropanamide, often in the context of producing its derivatives like Lacosamide (B1674222). google.comgoogle.com One optimized process starts with N-benzyl-2,3-dihalopropionamide. google.com This starting material is reacted with an alkali metal methoxide (B1231860) to substitute one of the halogens with a methoxy (B1213986) group, yielding N-benzyl-2-bromo-3-methoxypropionamide. google.com

The next key step is ammonolysis, where the remaining halogen is displaced by an amino group using aqueous ammonia, often under pressure, to produce racemic N-benzyl-2-amino-3-methoxypropionamide. google.com This racemic mixture is then resolved as described previously (Section 2.1.2) using a chiral acid like (D)-(+)-ditoluoyl tartaric acid to isolate the (R)-enantiomer. google.com This pathway avoids the use of potentially expensive chiral precursors like D-serine in the initial steps. google.com Optimization efforts focus on reaction conditions, solvents, and purification methods to maximize yield and ensure high chemical and chiral purity (>99.9%). google.com

Strategic Chemical Derivatization of the (R)-2-amino-N-benzyl-3-methoxypropanamide Moiety

The primary chemical utility of (R)-2-amino-N-benzyl-3-methoxypropanamide lies in its role as a scaffold for further functionalization, particularly at the primary amino group.

N-Acylation Reactions and Conversion to N-Acetylated Analogues (e.g., Lacosamide)

The most prominent chemical transformation of (R)-2-amino-N-benzyl-3-methoxypropanamide is its N-acylation to produce N-acetylated analogues, the most notable of which is Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide). google.comnih.gov This reaction involves the acetylation of the primary amino group. google.com

The acetylation is typically carried out using an acetylating agent such as acetic anhydride (B1165640) or acetic acid. google.comgoogle.com The reaction is performed in the presence of a base and a suitable solvent. google.com A variety of organic bases (like pyridine) or inorganic bases (such as sodium hydroxide (B78521) or sodium carbonate) can be used. google.com Solvents for this transformation are chosen based on the specific reagents and conditions, with options including dichloromethane, ethyl acetate, and tetrahydrofuran. google.comgoogle.com This straightforward acylation step is a crucial and final part of the synthesis of Lacosamide, converting the key chiral intermediate into the active pharmaceutical ingredient. google.com

Table 2: Reagents for N-Acetylation of (R)-2-amino-N-benzyl-3-methoxypropanamide

| Acetylating Agent | Base | Solvent(s) | Product |

|---|---|---|---|

| Acetic Anhydride google.comgoogle.com | Pyridine google.com | Dichloromethane google.com | Lacosamide google.com |

| Acetic Anhydride google.comgoogle.com | Organic/Inorganic Base google.com | Ethyl Acetate google.com | Lacosamide google.com |

Exploration of Other Functional Group Transformations and their Structural Outcomes

Beyond N-acetylation, the amine group of (R)-2-amino-N-benzyl-3-methoxypropanamide is amenable to other chemical modifications, leading to a range of structural analogues. These transformations are important for structure-activity relationship studies and the synthesis of related compounds or impurities.

Salt Formation: The basic amino group can react with acids to form salts. For instance, treatment with oxalic acid yields (R)-2-amino-N-benzyl-3-methoxypropanamide oxalate, while reaction with hydrochloric acid produces the hydrochloride salt. pharmaffiliates.compharmaffiliates.com These salts can be useful for purification or as stable forms of the compound.

N-Alkylation: The nitrogen atom can be alkylated. For example, N-methylation leads to the formation of (R)-2-(methylamino)-N-benzyl-3-methoxypropanamide, which can be further acetylated to produce N-Methyl Lacosamide. smolecule.comusp.org

Ureido Derivatives: The amino group can react with isocyanates or their equivalents to form urea (B33335) derivatives. An example is the formation of (R)-N-Benzyl-2-(3-benzylureido)-3-methoxypropanamide. simsonpharma.com

These transformations highlight the versatility of (R)-2-amino-N-benzyl-3-methoxypropanamide as a building block in medicinal chemistry.

Comprehensive Analysis of Process-Related Impurities and Byproducts of (R)-2-amino-N-benzyl-3-methoxypropanamide

The control of impurities is a critical aspect of the synthesis of any pharmaceutical intermediate to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). In the context of producing (R)-2-amino-N-benzyl-3-methoxypropanamide, a key intermediate in the synthesis of various bioactive molecules, a thorough understanding of potential process-related impurities and byproducts is essential.

Identification and Structural Elucidation of Related Substances

Several related substances can arise during the synthesis of (R)-2-amino-N-benzyl-3-methoxypropanamide. These impurities can originate from starting materials, side reactions, or degradation of the desired product. The structural elucidation of these impurities is crucial for developing effective control strategies.

A significant process-related impurity is the corresponding (S)-enantiomer, (S)-2-amino-N-benzyl-3-methoxypropanamide. synzeal.comresearchgate.net The presence of this enantiomeric impurity is a critical quality attribute, especially when the target compound is used for stereospecific synthesis. Its formation can occur if the chiral integrity of the starting materials is not maintained throughout the synthesis.

Other potential process-related impurities include substances formed from incomplete reactions or side reactions. For instance, in a synthetic route starting from D-serine, incomplete methylation of the hydroxyl group can lead to the formation of a hydroxyl impurity, specifically (R)-2-amino-N-benzyl-3-hydroxypropanamide. derpharmachemica.com Conversely, side reactions involving reagents used for subsequent steps can also introduce impurities. For example, if acetic anhydride is used in a later acetylation step, carryover of unreacted (R)-2-amino-N-benzyl-3-methoxypropanamide could lead to its presence as an impurity in the final product. derpharmachemica.comamazonaws.com

Furthermore, byproducts from the coupling reaction to form the amide bond are also a source of impurities. Benzylamine, a common starting material, can persist as an unreacted impurity. scholarsresearchlibrary.com Degradation of the target molecule can also lead to the formation of impurities. For example, hydrolysis of the amide bond would yield O-methyl-D-serine and benzylamine.

A summary of key potential related substances is provided in the table below.

| Impurity Name | Structure | Potential Origin |

|---|---|---|

| (S)-2-amino-N-benzyl-3-methoxypropanamide |  | Use of non-enantiopure starting materials or racemization during synthesis. synzeal.comresearchgate.net |

| (R)-2-amino-N-benzyl-3-hydroxypropanamide |  | Incomplete methylation of the hydroxyl group of the D-serine precursor. derpharmachemica.com |

| Benzylamine |  | Unreacted starting material from the amide bond formation step. scholarsresearchlibrary.com |

| O-methyl-D-serine |  | Degradation byproduct from the hydrolysis of the amide bond. |

Development of Methodologies for Impurity Profiling and Control in Chemical Synthesis

Effective impurity profiling is paramount for controlling the quality of (R)-2-amino-N-benzyl-3-methoxypropanamide. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose. researchgate.netscholarsresearchlibrary.comrasayanjournal.co.in Both reversed-phase and chiral HPLC methods are essential for a comprehensive analysis.

Reversed-Phase HPLC (RP-HPLC): RP-HPLC methods are suitable for the separation and quantification of the target compound from its non-chiral process-related impurities and byproducts. A typical RP-HPLC method would utilize a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. scholarsresearchlibrary.comrasayanjournal.co.in Gradient elution is often employed to achieve optimal separation of all components within a reasonable timeframe. scholarsresearchlibrary.com Detection is commonly performed using a UV detector at a wavelength where the analyte and its impurities exhibit significant absorbance, such as 210 nm. scholarsresearchlibrary.comrasayanjournal.co.in The development and validation of such methods should adhere to ICH guidelines, ensuring specificity, linearity, accuracy, precision, and robustness. scholarsresearchlibrary.com

Chiral HPLC: To control the enantiomeric purity, a dedicated chiral HPLC method is necessary. This is crucial for separating (R)-2-amino-N-benzyl-3-methoxypropanamide from its (S)-enantiomer. These separations are typically achieved using a chiral stationary phase (CSP). researchgate.netrasayanjournal.co.in Polysaccharide-based CSPs are commonly used for such separations. The mobile phase in chiral HPLC often consists of a non-polar organic solvent system, such as ethanol. researchgate.net The development of a robust chiral HPLC method allows for the accurate determination of the enantiomeric excess and ensures that the final intermediate meets the stringent requirements for its intended use in stereospecific synthesis.

Control Strategies: The control of impurities in the synthesis of (R)-2-amino-N-benzyl-3-methoxypropanamide involves a multi-faceted approach:

Starting Material Control: Ensuring the high chemical and chiral purity of starting materials, such as D-serine and benzylamine, is the first line of defense against impurities.

Process Optimization: Careful optimization of reaction conditions, including temperature, reaction time, and stoichiometry of reagents, can minimize the formation of byproducts. For instance, controlling the amount of the methylating agent can reduce the level of the unreacted hydroxyl impurity.

Purification Techniques: The use of appropriate purification methods is critical for removing impurities. Crystallization is a powerful technique for enhancing both chemical and chiral purity. The formation of salts of (R)-2-amino-N-benzyl-3-methoxypropanamide with a suitable acid, followed by crystallization, has been shown to be an effective method for removing both chemical and enantiomeric impurities. acs.org

In-Process Controls (IPCs): Implementing IPCs using the analytical methods described above allows for the monitoring of the reaction progress and impurity levels at various stages of the synthesis, enabling timely intervention if necessary.

By combining a thorough understanding of potential impurities with the development of specific and sensitive analytical methods and the implementation of robust control strategies, the production of high-purity (R)-2-amino-N-benzyl-3-methoxypropanamide suitable for its intended applications can be consistently achieved.

Structure Activity Relationship Sar Studies and Analog Design Centered on the R 2 Amino N Benzyl 3 Methoxypropanamide Framework

Elucidating the Contribution of the Chiral Amino Acid Amide Structure to Biological Activities

The fundamental structure of (R)-2-amino-N-benzyl-3-methoxypropanamide is that of a chiral amino acid amide. This specific arrangement is not merely a molecular backbone but a critical determinant of its biological interactions. Research into its N-acetylated analog, lacosamide (B1674222), has shown that the anticonvulsant activity is predominantly associated with the (R)-enantiomer, which corresponds to a D-amino acid configuration. nih.gov This stereospecificity underscores the importance of the chiral center at the alpha-carbon (C2), indicating a precise three-dimensional fit is required for interaction with its biological target(s).

In Depth Pharmacological and Biological Research Investigations on R 2 Amino N Benzyl 3 Methoxypropanamide

Differential Biological Effects of (R)-2-amino-N-benzyl-3-methoxypropanamide Compared to Acetylated Analogues

(R)-2-amino-N-benzyl-3-methoxypropanamide, also known as desacetyl lacosamide (B1674222), is structurally distinct from its acetylated form, lacosamide, by the absence of an acetyl group at the 2-position of the propanamide backbone. This seemingly minor structural modification has significant implications for the compound's biological activity.

While lacosamide is a well-established anticonvulsant, its primary O-desmethyl metabolite is considered pharmacologically inactive. nih.govnih.govyoutube.com In contrast, the activity of the unacetylated form, (R)-2-amino-N-benzyl-3-methoxypropanamide, has been a subject of investigation. Structure-activity relationship (SAR) studies on lacosamide and its analogues have provided some indirect insights. These studies have shown that modifications at the N-acetyl group can significantly impact anticonvulsant activity. For instance, the replacement of the acetyl group with other substituents has been explored to understand the pharmacophore requirements for activity. nih.gov

Direct comparative studies on the biological effects of (R)-2-amino-N-benzyl-3-methoxypropanamide and lacosamide are limited in publicly available literature. However, the fundamental difference in their chemical structure—the presence versus absence of the acetyl group—suggests a likely alteration in physicochemical properties such as polarity, which in turn could affect cell membrane permeability, protein binding, and interaction with molecular targets. The free amino group in (R)-2-amino-N-benzyl-3-methoxypropanamide introduces a basic center, which is absent in the neutral amide structure of lacosamide, potentially leading to different pharmacokinetic and pharmacodynamic profiles.

Exploration of Potential Molecular Targets and Biochemical Pathways Modulated by the Unacetylated Form

The established molecular targets of lacosamide are primarily the voltage-gated sodium channels (VGSCs) and, to a debated extent, the collapsin response mediator protein 2 (CRMP-2). iu.edunih.govnih.govnih.govresearchgate.netnih.govnih.govfrontiersin.orgresearchgate.net Lacosamide enhances the slow inactivation of VGSCs, a mechanism distinct from many other anti-seizure drugs that affect fast inactivation. nih.govnih.govnih.govnih.govresearchgate.net This selective action is thought to contribute to its efficacy in stabilizing hyperexcitable neuronal membranes. youtube.com

Given the structural similarity, it is plausible that (R)-2-amino-N-benzyl-3-methoxypropanamide might interact with the same molecular targets as lacosamide, albeit with different affinity and functional consequences. The absence of the acetyl group could alter the binding interactions within the binding pockets of both VGSCs and CRMP-2.

Voltage-Gated Sodium Channels: The interaction of lacosamide with VGSCs is a key component of its anticonvulsant effect. nih.govnih.govfrontiersin.orgresearchgate.net Whether (R)-2-amino-N-benzyl-3-methoxypropanamide can also modulate the slow inactivation of these channels remains a critical question that requires direct experimental validation. The presence of a primary amine instead of an acetyl group could lead to different electrostatic and hydrogen bonding interactions with the channel protein, potentially resulting in altered or even absent modulatory effects.

Collapsin Response Mediator Protein 2 (CRMP-2): The interaction of lacosamide with CRMP-2 is an area of ongoing research, with some studies suggesting a role in its neuroprotective effects. iu.edunih.govnih.govnih.govresearchgate.net The binding of lacosamide to CRMP-2 is a subject of some controversy, with conflicting reports in the scientific literature. iu.edunih.govgenscript.com Investigating the binding affinity and functional modulation of CRMP-2 by (R)-2-amino-N-benzyl-3-methoxypropanamide would be crucial to determine if it shares this potential secondary mechanism of action with its acetylated analogue. The structural change could significantly impact any potential interaction with CRMP-2.

Preclinical Assessment of (R)-2-amino-N-benzyl-3-methoxypropanamide in Mechanistic Models

Preclinical models are essential for characterizing the pharmacological profile of new chemical entities. For an anticonvulsant, these typically include in vivo models of seizures and in vitro electrophysiological assays.

While extensive preclinical data exists for lacosamide, demonstrating its efficacy in various seizure models such as the maximal electroshock (MES) test, there is a notable lack of published preclinical studies specifically evaluating the anticonvulsant activity of (R)-2-amino-N-benzyl-3-methoxypropanamide. nih.gov A study on N-benzyl 3-methoxypropionamides did not specifically report the activity of the unacetylated (R)-enantiomer in a way that allows for a direct comparison with lacosamide. nih.gov

To ascertain the potential therapeutic relevance of (R)-2-amino-N-benzyl-3-methoxypropanamide, a comprehensive preclinical assessment would be necessary. This would involve:

In vivo seizure models: Testing the compound in standardized models like the MES test and the pentylenetetrazol (PTZ) seizure model to determine its anticonvulsant efficacy and potency.

Electrophysiological studies: Utilizing patch-clamp techniques on neuronal cells to directly measure the effects of the compound on the gating properties of voltage-gated sodium channels.

Binding assays: Performing competitive binding studies to determine the affinity of (R)-2-amino-N-benzyl-3-methoxypropanamide for lacosamide's known targets, VGSCs and CRMP-2.

Advanced Analytical and Spectroscopic Research Methodologies for R 2 Amino N Benzyl 3 Methoxypropanamide

Comprehensive Spectroscopic Characterization for Precise Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous elucidation of the molecular structure of (R)-2-amino-N-benzyl-3-methoxypropanamide. A combination of high-resolution nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (IR and Raman) provides a complete picture of its atomic connectivity and functional group composition.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For (R)-2-amino-N-benzyl-3-methoxypropanamide, both ¹H and ¹³C NMR spectroscopy are utilized to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. Based on established chemical shift principles for similar N-benzyl amides and amino acid derivatives, the expected ¹H NMR signals for (R)-2-amino-N-benzyl-3-methoxypropanamide are detailed in the table below. rsc.orgpsu.educhemicalbook.com The signals from the aromatic protons of the benzyl (B1604629) group typically appear in the downfield region (7.2-7.4 ppm), while the aliphatic protons of the propanamide backbone and the methoxy (B1213986) group are found in the upfield region. The diastereotopic protons of the benzylic CH₂ group would likely appear as a doublet of doublets due to coupling with the adjacent NH proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments and their electronic nature. The carbonyl carbon of the amide is characteristically found at the most downfield chemical shift (around 170-175 ppm). The aromatic carbons of the benzyl group resonate in the 127-138 ppm range, while the aliphatic carbons, including the methoxy carbon, appear at higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (R)-2-amino-N-benzyl-3-methoxypropanamide

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O (Amide) | - | ~173.5 |

| CH (α-carbon) | ~3.6 | ~55.0 |

| CH₂ (methoxy) | ~3.4 | ~73.0 |

| OCH₃ | ~3.3 | ~59.0 |

| NH₂ | ~1.8 (broad) | - |

| CH₂ (benzyl) | ~4.4 (dd) | ~43.5 |

| NH (amide) | ~8.2 (t) | - |

| Aromatic CH (para) | ~7.35 | ~128.8 |

| Aromatic CH (meta) | ~7.30 | ~127.8 |

| Aromatic CH (ortho) | ~7.25 | ~127.5 |

| Aromatic C (ipso) | - | ~138.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental composition of (R)-2-amino-N-benzyl-3-methoxypropanamide. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which for a molecule with the formula C₁₁H₁₆N₂O₂ is 208.1212 Da. nih.gov

Electron ionization (EI) or electrospray ionization (ESI) techniques are used to generate ions for analysis. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For N-benzyl amides, a common fragmentation pathway involves cleavage of the amide bond (N-CO), leading to the formation of an acylium ion and a benzylamine (B48309) fragment. rsc.orgnih.gov Another characteristic fragmentation is the loss of the methoxy group.

Table 2: Predicted Mass Spectrometry Fragmentation for (R)-2-amino-N-benzyl-3-methoxypropanamide

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 208 | [M]⁺ | Molecular Ion |

| 177 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 106 | [C₇H₈N]⁺ | Benzylamine cation from amide bond cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of (R)-2-amino-N-benzyl-3-methoxypropanamide is expected to show characteristic absorption bands for the N-H stretches of the primary amine and the secondary amide, the C=O stretch of the amide, and C-O stretching of the ether. The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹, while the secondary amide N-H stretch is a single band in a similar region. spectroscopyonline.comyoutube.com The amide C=O stretching vibration is a strong band typically observed around 1650 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring stretching vibrations of the benzyl group are expected to be prominent in the Raman spectrum.

Table 3: Predicted IR and Raman Vibrational Frequencies for (R)-2-amino-N-benzyl-3-methoxypropanamide

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | ~3400, ~3300 | Weak |

| N-H Stretch (Amide) | ~3300 | Weak |

| C-H Stretch (Aromatic) | ~3100-3000 | Strong |

| C-H Stretch (Aliphatic) | ~3000-2850 | Medium |

| C=O Stretch (Amide I) | ~1650 | Medium |

| N-H Bend (Amide II) | ~1550 | Medium |

| C-O Stretch (Ether) | ~1100 | Weak |

| Aromatic Ring Breathing | Weak | ~1000 |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for determining the chemical and chiral purity of (R)-2-amino-N-benzyl-3-methoxypropanamide. High-performance liquid chromatography (HPLC) is the technique of choice for this purpose.

For assessing chemical purity, a reversed-phase HPLC method is typically employed. A Certificate of Analysis for a sample of this compound reported a purity of 99.85% as determined by HPLC. nih.gov

To determine the enantiomeric excess (e.e.), a chiral stationary phase (CSP) is required. Polysaccharide-based or macrocyclic glycopeptide-based CSPs are commonly used for the separation of chiral amino acid derivatives. phenomenex.comsigmaaldrich.comsigmaaldrich.comnih.gov By using a suitable chiral column and mobile phase, the (R)- and (S)-enantiomers can be separated and quantified. A reported enantiomeric excess for a sample of (R)-2-amino-N-benzyl-3-methoxypropanamide was 98.77%. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations can be used to optimize the geometry of (R)-2-amino-N-benzyl-3-methoxypropanamide and to predict its electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). acs.orgmdpi.comrsc.orgfrontiersin.orgresearchgate.net

The calculated electrostatic potential map would show regions of high and low electron density, indicating sites susceptible to electrophilic and nucleophilic attack. The HOMO and LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. Analysis of the frontier orbitals can reveal the nature of electronic transitions, which can be correlated with UV-Vis spectroscopic data. These computational models are instrumental in understanding the intrinsic properties of the molecule and predicting its behavior in chemical reactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

The exploration of the therapeutic potential and mechanism of action of novel chemical entities is increasingly reliant on computational techniques. For (R)-2-amino-N-benzyl-3-methoxypropanamide, a known metabolite of the anticonvulsant drug Lacosamide (B1674222), understanding its interactions with biological targets at a molecular level is crucial. nih.gov While direct molecular docking and dynamics simulation studies specifically for this compound are not extensively documented in public literature, significant insights can be inferred from the comprehensive computational research conducted on its parent compound, Lacosamide. These studies provide a foundational framework for predicting the potential binding behavior and ligand-target interactions of (R)-2-amino-N-benzyl-3-methoxypropanamide.

Molecular docking simulations are powerful tools used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is instrumental in identifying potential binding sites and elucidating the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

In the context of Lacosamide and its derivatives, molecular docking has been pivotal in identifying and characterizing its binding to specific biological targets. One of the primary targets investigated is the Collapsin Response Mediator Protein 2 (CRMP2), a phosphoprotein involved in neuronal differentiation and axonal guidance. nih.gov In silico docking studies have successfully identified multiple putative binding cavities within the structure of CRMP2 that can accommodate Lacosamide. nih.govnih.gov

One notable study identified five distinct cavities within the CRMP2 monomer that are capable of binding to Lacosamide. nih.gov These binding pockets were characterized by specific amino acid residues that could potentially interact with the ligand. The interactions within these pockets are crucial for understanding the structure-activity relationship and the functional consequences of ligand binding.

| Putative Binding Pocket | Key Interacting Residues (Hypothesized for (R)-2-amino-N-benzyl-3-methoxypropanamide) | Potential Interaction Types |

| Pocket 1 | To be determined | Hydrophobic interactions, Hydrogen bonding |

| Pocket 2 | To be determined | Hydrogen bonding, van der Waals forces |

| Pocket 3 | To be determined | Hydrophobic interactions |

| Pocket 4 | To be determined | Aromatic stacking, Hydrogen bonding |

| Pocket 5 | To be determined | Electrostatic interactions, Hydrogen bonding |

Furthermore, molecular docking studies have also explored the interaction of Lacosamide derivatives with other potential targets, such as carbonic anhydrases. nih.gov These studies suggested that the zinc-binding site of carbonic anhydrase could be a possible target, with favorable van der Waals interactions being a key feature of the binding. nih.gov

Molecular dynamics (MD) simulations complement molecular docking by providing a dynamic view of the ligand-receptor complex over time. mdpi.com These simulations can reveal the stability of the binding pose predicted by docking, the conformational changes in both the ligand and the protein upon binding, and the detailed energetics of the interaction. For a flexible molecule like (R)-2-amino-N-benzyl-3-methoxypropanamide, MD simulations are essential to understand its dynamic behavior within the binding site.

Future Research Directions and Translational Perspectives for R 2 Amino N Benzyl 3 Methoxypropanamide

Innovation in Green Chemistry Approaches for Sustainable Synthesis

The pursuit of green and sustainable synthesis methods for pharmaceutical intermediates like (R)-2-amino-N-benzyl-3-methoxypropanamide is driven by the need to reduce environmental impact and enhance economic viability. Traditional synthetic routes often involve hazardous reagents and solvents, generating significant waste. Innovations in green chemistry offer promising alternatives.

One of the most significant advancements lies in the application of biocatalysis . Chemoenzymatic methods have been developed for the synthesis of Lacosamide (B1674222) and its precursors, demonstrating high enantioselectivity and reducing the reliance on toxic metal catalysts. For instance, enzymes such as Novozyme 435 and aminoacylases can be employed for the stereoselective synthesis of chiral amines, a key structural feature of (R)-2-amino-N-benzyl-3-methoxypropanamide. This enzymatic approach often allows for reactions to be performed in aqueous media under mild conditions, aligning with the principles of green chemistry.

Another area of innovation involves the replacement of hazardous and expensive reagents. A notable example is the substitution of silver oxide, a costly and environmentally challenging reagent used in methylation steps of some traditional syntheses, with more benign alternatives. The development of catalytic methylation reactions using non-toxic and abundant catalysts is a key research focus.

A comparative overview of traditional versus green synthetic approaches is presented in the table below:

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Catalyst | Often relies on stoichiometric amounts of hazardous reagents (e.g., silver oxide) | Employs catalytic amounts of enzymes or non-toxic metal catalysts |

| Solvents | Typically uses chlorinated or other volatile organic compounds | Prefers aqueous media, supercritical fluids, or bio-based solvents |

| Stereoselectivity | May require chiral auxiliaries or resolutions, leading to waste | Achieves high enantioselectivity through biocatalysis |

| Process | Multi-step with isolation of intermediates | Aims for one-pot or telescopic processes to improve efficiency |

| Waste Generation | High E-factor (Environmental factor) | Lower E-factor due to higher atom economy and reduced solvent use |

Rational Design of Next-Generation Analogues Based on Mechanistic SAR Insights

While (R)-2-amino-N-benzyl-3-methoxypropanamide is primarily an intermediate, understanding its structure-activity relationship (SAR) in the context of its final product, Lacosamide, is crucial for the rational design of next-generation anticonvulsant agents. Mechanistic insights into how structural modifications of this core scaffold affect biological activity can guide the development of analogues with improved efficacy, selectivity, or pharmacokinetic profiles.

SAR studies on Lacosamide and its analogues have revealed key structural features that are important for anticonvulsant activity. The N-benzyl group plays a significant role in the molecule's interaction with its biological target. Modifications to the phenyl ring of the benzyl (B1604629) group, such as the introduction of substituents, have been shown to modulate activity. For example, the position and electronic nature of substituents can influence the compound's binding affinity and efficacy.

The methoxy (B1213986) group at the 3-position of the propanamide backbone is another critical determinant of activity. Studies have shown that the size and polarity of the substituent at this position are important. Small, non-bulky, and hydrophobic groups at the 3-oxy site tend to retain or enhance anticonvulsant activity. This suggests that this region of the molecule is involved in a specific interaction with the target protein, and that steric hindrance in this area is detrimental to activity.

Based on these SAR insights, the rational design of next-generation analogues could explore several avenues:

Bioisosteric replacement of the methoxy group with other small, hydrophobic moieties to fine-tune the compound's properties.

Systematic modification of the N-benzyl group to explore the impact of different substitution patterns on the aromatic ring, potentially leading to enhanced potency or a more favorable side-effect profile.

Conformational restriction of the molecule by introducing cyclic structures or other rigidifying elements to lock it into a more active conformation.

The table below summarizes key SAR findings for Lacosamide analogues, providing a basis for the rational design of new compounds.

| Molecular Fragment | Modification | Impact on Anticonvulsant Activity |

| N-Benzyl Group | Substitution on the phenyl ring | Activity is sensitive to the position and nature of the substituent. |

| Replacement with other aromatic or heteroaromatic rings | Can lead to changes in potency and selectivity. | |

| 3-Methoxy Group | Replacement with other small, non-polar groups | Activity is generally retained or enhanced. |

| Introduction of bulky or polar groups | Tends to decrease or abolish activity. | |

| Amide Linkage | Modification or replacement | Often leads to a significant loss of activity, indicating its crucial role. |

Development of Advanced Analytical Methods for Enhanced Process Monitoring and Quality Control

The synthesis of a chiral pharmaceutical intermediate like (R)-2-amino-N-benzyl-3-methoxypropanamide requires stringent quality control to ensure the final product's purity and stereochemical integrity. The development and implementation of advanced analytical methods are essential for robust process monitoring and quality assurance.

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. The application of PAT to the synthesis of (R)-2-amino-N-benzyl-3-methoxypropanamide can provide real-time insights into the reaction progress, leading to improved process understanding and control.

Advanced analytical techniques that can be integrated into a PAT framework for this purpose include:

In-situ Spectroscopy: Techniques such as Near-Infrared (NIR), Raman, and Fourier-Transform Infrared (FTIR) spectroscopy can be used for real-time monitoring of reactant consumption, intermediate formation, and product yield without the need for sampling. americanpharmaceuticalreview.com These methods are non-destructive and can provide continuous data, allowing for immediate process adjustments.

On-line Chromatography: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) systems can be coupled directly to the reactor for automated, real-time analysis of reaction mixtures. Chiral stationary phases can be employed to monitor the enantiomeric purity of (R)-2-amino-N-benzyl-3-methoxypropanamide throughout the synthesis.

Mass Spectrometry (MS): On-line MS can provide rapid and sensitive analysis of reaction components, including the detection of trace impurities and byproducts. This can be particularly useful for understanding reaction mechanisms and identifying potential process deviations.

The implementation of these advanced analytical methods offers several advantages over traditional off-line quality control:

Real-time process control: Enables proactive adjustments to maintain optimal reaction conditions.

Enhanced process understanding: Provides a wealth of data for process optimization and troubleshooting.

Improved product quality: Ensures consistent product purity and stereoisomeric integrity.

Reduced cycle time and costs: Minimizes the need for lengthy off-line analyses and reduces the risk of batch failures.

The table below outlines some advanced analytical methods and their potential applications in the synthesis of (R)-2-amino-N-benzyl-3-methoxypropanamide.

| Analytical Method | Application in Synthesis | Information Obtained |

| In-situ NIR/Raman Spectroscopy | Real-time monitoring of reaction kinetics | Reactant, intermediate, and product concentrations; reaction endpoint determination. americanpharmaceuticalreview.com |

| On-line Chiral HPLC | Continuous monitoring of stereoselectivity | Enantiomeric excess of (R)-2-amino-N-benzyl-3-methoxypropanamide. |

| On-line Mass Spectrometry | Identification of byproducts and impurities | Real-time impurity profiling and mechanistic insights. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and quantitative analysis | Confirmation of product structure and quantification of components in the reaction mixture. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (R)-2-amino-N-benzyl-3-methoxypropanamide, and what analytical techniques confirm its enantiomeric purity?

- Methodological Answer : The compound is synthesized via carbamate coupling reactions. For example, reacting Boc-protected serine derivatives with benzylamine using DCC (dicyclohexylcarbodiimide) coupling, followed by deprotection and methoxy group introduction . Enantiomeric purity is confirmed using chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) or polarimetric analysis. NMR spectroscopy (¹H and ¹³C) and mass spectrometry (LC-MS) validate structural integrity .

Q. How is (R)-2-amino-N-benzyl-3-methoxypropanamide structurally characterized, and what spectroscopic methods are employed?

- Methodological Answer : X-ray crystallography provides definitive structural confirmation, with unit cell parameters (e.g., monoclinic P21/c space group) and bond angles reported . Spectroscopic characterization includes:

- ¹H NMR : Peaks at δ 7.2–7.4 ppm (benzyl aromatic protons), δ 3.3 ppm (methoxy group), and δ 1.8 ppm (amide NH).

- FT-IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound is a key intermediate in anticonvulsant drug development, particularly for analogs of lacosamide. It is studied for sodium channel modulation via stereoselective binding to collapsin response mediator protein 2 (CRMP-2) . In vitro assays (e.g., maximal electroshock seizure tests in rodents) evaluate its efficacy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric purity during synthesis?

- Methodological Answer :

- Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions.

- Catalyst Optimization : Replace DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for higher coupling efficiency.

- Temperature Control : Maintain reactions at 0–4°C during benzylation to suppress racemization .

- Chiral Resolution : Employ dynamic kinetic resolution with lipases (e.g., Candida antarctica Lipase B) to enhance enantiomeric excess (ee) .

Q. What strategies are used to identify and quantify impurities like (R)-isopropyl derivatives in the compound?

- Methodological Answer : Impurities such as (R)-isopropyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate are profiled using:

- HPLC-MS : A C18 column with gradient elution (acetonitrile/water + 0.1% formic acid) and ESI-MS detection.

- NMR Spectroscopy : Comparative analysis of impurity vs. target compound spectra (e.g., δ 4.9 ppm for isopropyl carbamate protons) .

- Accelerated Stability Studies : Stress testing under heat (40°C) and humidity (75% RH) to track degradation pathways .

Q. How do structural modifications at the methoxy or benzyl groups affect biological activity?

- Methodological Answer :

- Methoxy Group : Replacement with hydroxyl groups reduces metabolic stability but increases hydrogen-bonding interactions (tested via CRMP-2 binding assays) .

- Benzyl Substituents : Electron-withdrawing groups (e.g., -NO₂) at the para position enhance anticonvulsant potency in MES (maximal electroshock) models, while bulky substituents decrease bioavailability .

- SAR Studies : Use molecular docking (AutoDock Vina) to predict binding affinities to voltage-gated sodium channels .

Q. How can contradictory data regarding the compound’s efficacy in different pharmacological models be resolved?

- Methodological Answer :

- Model Validation : Compare results across multiple assays (e.g., pentylenetetrazole-induced seizures vs. 6-Hz psychomotor tests) to identify model-specific biases .

- Pharmacokinetic Analysis : Measure plasma half-life (t₁/₂) and brain-to-plasma ratios to assess tissue penetration discrepancies.

- Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from independent studies and identify confounding variables .

Experimental Design & Safety

Q. What safety protocols are critical when handling (R)-2-amino-N-benzyl-3-methoxypropanamide in academic labs?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.

- Waste Disposal : Segregate halogenated waste (e.g., DCM) from aqueous solutions. Neutralize acidic/basic residues before disposal .

- Emergency Measures : For skin contact, wash with 10% ethanol solution; for inhalation, move to fresh air and monitor for respiratory distress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.